N,O-Bis-(trimethylsilyl)phenylalanine

Description

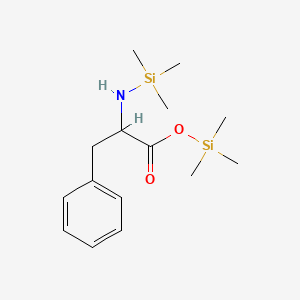

Structure

3D Structure

Properties

IUPAC Name |

trimethylsilyl 3-phenyl-2-(trimethylsilylamino)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO2Si2/c1-19(2,3)16-14(15(17)18-20(4,5)6)12-13-10-8-7-9-11-13/h7-11,14,16H,12H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWNFNBPPSFIIBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)NC(CC1=CC=CC=C1)C(=O)O[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO2Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Genesis and Evolution of Silylated Amino Acids in Chemical Synthesis

The introduction of silyl (B83357) groups into organic molecules, a process known as silylation, has its roots in the mid-20th century and has since become a cornerstone of modern organic synthesis. wikipedia.org Initially, the focus was on protecting reactive functional groups, such as alcohols and amines, to prevent unwanted side reactions during complex chemical transformations. wikipedia.orgchem-station.com

The application of silylation to amino acids marked a significant advancement, particularly in the challenging field of peptide synthesis. The protection of the carboxylic acid and amino groups of amino acids with silyl groups, such as the trimethylsilyl (B98337) (TMS) group, offered a temporary and easily removable shield, facilitating the controlled formation of peptide bonds. researchgate.net Early methods involved reacting amino acids with silylating agents like trimethylchlorosilane in the presence of a base. researchgate.net

Over the decades, the sophistication of silylating agents and techniques has grown considerably. The development of more potent and selective reagents, such as N,O-Bis(trimethylsilyl)acetamide (BSA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), provided milder reaction conditions and higher yields of silylated amino acids. nasa.govnih.gov These advancements were crucial in minimizing side reactions and preserving the stereochemical integrity of the chiral amino acids.

Recent innovations have focused on the in-situ generation and use of silylated amino acids for peptide coupling, streamlining the synthetic process. researchgate.netacs.org Modern approaches utilize advanced silylating reagents and catalytic systems to achieve high-yield, epimerization-free peptide bond formation under ambient conditions. researchgate.netacs.org The evolution of silyl protecting groups has also seen the introduction of "super silyl" groups, which enhance the solubility of peptide fragments in organic solvents, a significant advantage in liquid-phase peptide synthesis. rsc.org The strategic use of bulky silyl esters as C-terminal protecting groups has been shown to suppress undesirable side reactions like diketopiperazine formation. acs.org

The journey from simple silyl halides to sophisticated, multifunctional silylating systems underscores the continuous innovation in the field, enabling the synthesis of increasingly complex peptides and other biomolecules.

| Property | Description |

| Formula | C15H27NO2Si2 |

| Molecular Weight | 309.55 g/mol |

| CAS Number | 7364-51-4 |

| Synonyms | L-Phenylalanine, N-(trimethylsilyl)-, trimethylsilyl ester; Bis(trimethylsilyl)phenylalanine |

Table 1: Chemical Properties of N,O-Bis-(trimethylsilyl)-L-phenylalanine. chemeo.comnih.gov

The Role of Silylation in Advanced Analytical Chemistry Methodologies

Controlled Synthesis of this compound

The synthesis of this compound involves the reaction of phenylalanine with a silylating agent, which replaces the active hydrogens on both the amino (-NH₂) and carboxyl (-COOH) groups with trimethylsilyl (-Si(CH₃)₃) groups.

The selection of an appropriate silylating agent is paramount for the efficient and clean conversion of phenylalanine. Two of the most powerful and commonly used reagents for this purpose are N,O-Bis(trimethylsilyl)acetamide (BSA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

N,O-Bis(trimethylsilyl)acetamide (BSA): BSA is a potent silylating agent capable of derivatizing a wide array of functional groups, including amines, amides, carboxylic acids, and alcohols. chemicalbook.com It is particularly effective for silylating amino acids. chemicalbook.com The reaction with phenylalanine proceeds under mild and neutral conditions, which is advantageous for sensitive substrates. chemicalbook.comchemicalbook.com A significant benefit of using BSA is that its byproduct, acetamide (B32628), is neutral and volatile, simplifying its removal from the reaction mixture. chemicalbook.comwikipedia.org BSA is prepared by treating acetamide with trimethylsilyl chloride in the presence of a base like triethylamine (B128534). chemicalbook.comwikipedia.org

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): BSTFA is another powerful silylating reagent, often considered superior to BSA for analytical applications like GC-MS. chemicalbook.comsigmaaldrich.com Its primary advantages are the higher volatility of the reagent itself and its byproducts compared to BSA, which results in less interference in chromatographic analyses. chemicalbook.comsigmaaldrich.com The presence of fluorine in the molecule also helps reduce detector contamination in gas chromatography. sigmaaldrich.com Silylation with BSTFA can often be performed effectively at room temperature and, due to its good solvent properties, can sometimes be used without an additional solvent. sigmaaldrich.com

Both BSA and BSTFA are highly susceptible to hydrolysis, and therefore, reactions must be carried out under anhydrous conditions. sigmaaldrich.com

To achieve high yields and ensure the complete derivatization of phenylalanine to its N,O-bis-silylated form, several reaction parameters can be optimized.

Catalysts: The silylating power of agents like BSA and BSTFA can be significantly enhanced by the addition of a catalyst. Trimethylchlorosilane (TMCS) is frequently added in small amounts (e.g., 1%) to BSTFA to increase its silyl (B83357) donor strength. sigmaaldrich.comsigmaaldrich.comrestek.com For BSA, catalysts such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF) have been shown to promote the silylation of hydroxyl groups with high chemoselectivity under mild conditions. chemicalbook.com A patented method for synthesizing BSA itself utilizes a two-component catalyst system of dimethylaniline and imidazole (B134444) to improve the reaction efficiency. chemicalbook.comgoogle.com

Solvents: Silylation reactions are typically carried out in aprotic solvents. BSTFA is miscible with most common silylation solvents and can even act as a solvent itself. sigmaaldrich.com BSA is also soluble in a variety of nonpolar and polar aprotic solvents. chemicalbook.com The choice of solvent can influence the reaction rate and efficiency.

Temperature and Reaction Time: Many silylation reactions for analytical derivatization can proceed at room temperature or with gentle heating (e.g., 70°C). sigmaaldrich.com In synthetic preparations, reaction times can vary. For instance, in the cyanosilylation of benzaldehyde (B42025), a related reaction, high yields were obtained after 8 hours at room temperature, with no significant increase for longer reaction times. researchgate.net Optimization studies using Bayesian optimization have demonstrated that systematically varying parameters like flow rate, residence time, and temperature can rapidly identify conditions for achieving maximum yield, sometimes reaching over 90%. nih.gov

Table 1: Parameters for Silylation Reactions

| Parameter | Reagent/Condition | Purpose/Effect | Citation |

|---|---|---|---|

| Silylating Agent | N,O-Bis(trimethylsilyl)acetamide (BSA) | Powerful silylating agent for amines and carboxylic acids. | chemicalbook.comchemicalbook.com |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Highly volatile byproducts, ideal for GC-MS analysis. | chemicalbook.comsigmaaldrich.com | |

| Catalyst | Trimethylchlorosilane (TMCS) | Increases silyl donor strength of BSTFA. | sigmaaldrich.comsigmaaldrich.com |

| Tetrabutylammonium fluoride (TBAF) | Promotes silylation with BSA under mild conditions. | chemicalbook.com | |

| Dimethylaniline / Imidazole | Used in the synthesis of BSA to improve efficiency. | chemicalbook.comgoogle.com | |

| Solvent | Aprotic Solvents (e.g., Hexane, Acetonitrile) | Provides a suitable reaction medium; BSTFA can act as its own solvent. | sigmaaldrich.com |

| Temperature | Room Temperature to 70°C | Mild conditions are often sufficient for complete derivatization. | sigmaaldrich.com |

Chemoselective and Regioselective Silylation/Desilylation Strategies

The trimethylsilyl group is frequently used as a protecting group in organic synthesis because it can be introduced and removed under specific conditions.

Phenylalanine is a chiral molecule, with the L-enantiomer being the naturally occurring form. In the synthesis of this compound, it is crucial to control the stereochemistry. The silylation reaction using agents like BSA or BSTFA occurs under neutral and mild conditions. chemicalbook.comchemicalbook.com These conditions are generally not harsh enough to cause epimerization or racemization at the α-carbon of the amino acid. Therefore, if the starting material is enantiomerically pure L-phenylalanine, the product, N,O-Bis(trimethylsilyl)-L-phenylalanine, is expected to retain the original stereoconfiguration. chemeo.com The primary reaction involves the substitution of acidic protons on the nitrogen and oxygen atoms, which does not directly affect the chiral center.

The trimethylsilyl groups on this compound are labile and can be removed to regenerate the parent phenylalanine molecule. This process, known as de-silylation or deprotection, is typically achieved through hydrolysis. sigmaaldrich.com The Si-N and Si-O bonds are sensitive to moisture and protic solvents. wikipedia.orgsigmaaldrich.com The reaction with water cleaves these bonds, releasing trimethylsilanol (B90980) (which can further react to form hexamethyldisiloxane) and restoring the amino and carboxylic acid functional groups of phenylalanine. This facile removal is a key feature of TMS protecting groups, allowing for the recovery of the original molecule after a desired synthetic transformation or analysis has been performed.

Spectroscopic Characterization of this compound and Reaction Intermediates

The structure of this compound (C₁₅H₂₇NO₂Si₂) is confirmed using various spectroscopic techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy. nist.gov

Mass Spectrometry (MS): In electron ionization mass spectrometry (EI-MS), this compound exhibits a characteristic fragmentation pattern. The molecular ion peak ([M]⁺) can be observed at an m/z corresponding to its molecular weight of approximately 309.55. nist.gov Diagnostic ions are key for structure elucidation. A significant fragment ion is often observed from the loss of a methyl group ([M-15]⁺) from one of the TMS groups. Other diagnostic fragments can help confirm the structure of the silylated phenylalanine backbone. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different protons in the molecule. Two prominent singlets would appear at high field (typically 0-0.5 ppm) corresponding to the 18 protons of the two chemically non-equivalent trimethylsilyl (Si(CH₃)₃) groups. The protons of the phenylalanine backbone (α-CH and β-CH₂) would appear in the aliphatic region, while the protons of the phenyl ring would be observed in the aromatic region (around 7.0-7.5 ppm). nih.govnih.gov

¹³C NMR: The carbon NMR spectrum would show signals for the methyl carbons of the TMS groups at high field. The carbons of the phenylalanine moiety, including the carbonyl carbon, the α- and β-carbons, and the aromatic carbons, would resonate at their characteristic chemical shifts.

Table 2: Spectroscopic Data for this compound

| Technique | Feature | Expected Observation | Citation |

|---|---|---|---|

| Formula | Molecular Formula | C₁₅H₂₇NO₂Si₂ | nist.gov |

| Molecular Weight | Exact Mass | 309.5514 | nist.gov |

| Mass Spec (EI) | Molecular Ion | [M]⁺ at m/z ≈ 309 | nist.gov |

| Key Fragment | [M-CH₃]⁺ at m/z ≈ 294 | researchgate.net | |

| ¹H NMR (Predicted) | -Si(CH₃)₃ Protons | Two singlets (~18H total) at δ ≈ 0-0.5 ppm | |

| Phenyl Protons | Multiplet (~5H) at δ ≈ 7.0-7.5 ppm | nih.gov | |

| Backbone Protons | Signals for -CH- and -CH₂- | ||

| ¹³C NMR (Predicted) | -Si(CH₃)₃ Carbons | Signal(s) at δ ≈ 0 ppm | |

| Carbonyl Carbon | Signal at δ ≈ 170-175 ppm | ||

| Phenyl Carbons | Signals at δ ≈ 125-140 ppm |

Strategic Applications of N,o Bis Trimethylsilyl Phenylalanine in Complex Organic Synthesis

N,O-Bis-(trimethylsilyl)phenylalanine as a Versatile Protecting Group in Peptide Synthesis

The formation of a peptide bond requires the precise coupling of the carboxyl group of one amino acid with the amino group of another. ekb.eg To prevent unwanted side reactions, such as self-polymerization, the non-reacting functional groups must be temporarily masked or "protected". biosynth.com this compound is generated in situ from phenylalanine and a silylating agent, most commonly N,O-Bis(trimethylsilyl)acetamide (BSA). chemrxiv.org This transient protection strategy addresses solubility issues of zwitterionic amino acids in organic solvents and enhances the nucleophilicity of the amino group, facilitating efficient peptide bond formation. chemrxiv.org

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, is a foundational technique for assembling peptide chains on an insoluble resin support. ejbiotechnology.info This methodology involves sequential steps of coupling and deprotection. biosynth.com While the most common SPPS strategies are Boc/Bzl and Fmoc/tBu, the use of silyl (B83357) protection offers a complementary approach. csic.es The temporary silylation of phenylalanine can be integrated into SPPS protocols. For instance, a triazene (B1217601) linker has been used to anchor phenylalanine to a polystyrene resin through its side chain, allowing for the synthesis of various peptides. nih.gov In this method, after the peptide chain is assembled, cleavage from the resin is achieved with dilute trifluoroacetic acid (TFA), yielding the final peptide with high purity. nih.gov The silylation of functional groups can prevent side reactions during coupling steps, which are often mediated by potent reagents like HATU or HBTU. ejbiotechnology.infonih.gov

Solution-phase (or liquid-phase) peptide synthesis is often preferred for large-scale production as it allows for precise monitoring and purification of intermediates. ekb.egrhhz.net A significant challenge in solution-phase synthesis is the poor solubility of unprotected amino acids. chemrxiv.org The in situ formation of this compound using silylating agents like BSA circumvents this problem, rendering the amino acid soluble in common organic solvents like dichloromethane (B109758) (CH2Cl2). rhhz.netmdpi.com This approach enables the coupling reaction to proceed under mild and homogeneous conditions. rhhz.net The byproducts of the silylation and coupling are often volatile or water-soluble, simplifying the purification process, which can frequently be accomplished by a simple aqueous wash and recrystallization, avoiding the need for chromatography. rhhz.netmdpi.com This strategy has been successfully applied to the synthesis of dipeptides and more complex peptide fragments, such as a key pentapeptide intermediate for the drug Atosiban. mdpi.comdntb.gov.ua

| Entry | N-Terminus | C-Terminus | Coupling Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 1 | Boc-Ala | H-Phe-OH | BSA, NHS Ester, CH₂Cl₂ | Good | rhhz.netmdpi.com |

| 2 | Boc-Cys(Bzl) | H-Pro-OH | BSA, NHS Ester, CH₂Cl₂ | Good | mdpi.com |

| 3 | Boc-Asn | H-Cys(Bzl)-Pro-OMe | BSA, NHS Ester, CH₂Cl₂ | High | mdpi.com |

| 4 | Boc-Ile | H-Thr(Bzl)-Asn-Cys(Bzl)-Pro-OMe | BSA, NHS Ester, CH₂Cl₂ | High | mdpi.com |

A particularly effective method for peptide bond formation involves the combination of N,O-Bis(trimethylsilyl)acetamide (BSA) and N-Hydroxysuccinimide (NHS) esters. rhhz.net In this system, BSA acts as the silylating agent, converting the free amino acid (like phenylalanine) into its N,O-bis(trimethylsilyl) derivative. researchgate.net This silylated amino acid is then coupled with an N-Boc-protected amino acid that has been pre-activated as an NHS ester. mdpi.com The reaction proceeds efficiently under mild conditions, requiring no additional acid or base catalysts. rhhz.net A key advantage of this method is the simplified workup; the byproducts, such as N-(trimethylsilyl)acetamide and excess silylating agents, are readily hydrolyzed and can be removed by washing with water. rhhz.netresearchgate.net This synergy provides a scalable and cost-effective route for dipeptide and oligopeptide synthesis, avoiding complex purification steps. dntb.gov.uaresearchgate.net The strategy has proven effective in the synthesis of key fragments for drugs like Pasireotide. dntb.gov.ua

Maintaining the stereochemical integrity of chiral amino acids during peptide coupling is paramount, as racemization can lead to inactive or undesired diastereomeric peptide products. mdpi.com The activation of the carboxylic acid group, a necessary step for amide bond formation, can unfortunately also facilitate racemization through the formation of an oxazolone (B7731731) intermediate, which has an acidic α-proton. mdpi.com The use of silyl protection can influence stereoselectivity. By temporarily protecting the carboxylic acid as a trimethylsilyl (B98337) ester, the pathway to oxazolone formation can be altered or suppressed. ub.edu The in situ bis-trimethylsilylation of an amino acid protects the carboxylic function, preventing the formation of certain side products and reinforcing the desired reaction pathway. ub.edu While coupling reagents like TBTU can cause significant racemization of N-acetyl-L-phenylalanine, especially with bases like DIPEA, the choice of reaction conditions is critical. mdpi.com Additives such as HOBt and HOAt are known to suppress racemization by trapping the activated carboxylic acid as a less reactive ester, and silylation strategies work in concert with these principles to preserve chirality. researchgate.net

Precursor and Intermediate in Multi-Step Organic Transformations

Beyond its role as a transient protecting group, this compound serves as a versatile precursor and intermediate in various organic transformations. The trimethylsilyl groups enhance its stability and solubility, making it a useful building block for more complex molecules. smolecule.com For example, it can be used in derivatization reactions to increase volatility for analysis by gas chromatography-mass spectrometry (GC-MS). smolecule.com

The reactivity of the Si-N and Si-O bonds allows for further functionalization. Bis(trimethylsilyl) amides, for instance, can be converted into nitriles under catalytic conditions, representing a transformation from a protected amide to a different functional group entirely. researchgate.net Furthermore, silylated amino acids can participate in the synthesis of silicon-containing heterocyclic compounds, such as silacyclic dipeptides. smolecule.com The compound also serves as a starting point for creating other organosilicon structures, where the silyl groups are not merely protective but are integral parts of the final molecular architecture.

Beyond Peptide Synthesis: N-Protecting Group Strategies in Advanced Organic Synthesis

The strategy of N-silylation extends far beyond peptide synthesis, finding broad application in advanced organic synthesis. The temporary protection of amines as their silyl derivatives is a common tactic to moderate their reactivity and basicity. N,O-Bis(trimethylsilyl)acetamide (BSA) is a powerful reagent for protecting a range of hydroxy functionalities, with the silylation proceeding under mild conditions. researchgate.net

In more specialized applications, N-silylated compounds are key intermediates. For example, the reaction of N,N-Bis(trimethylsilyl)amino-N'-trimethylsilyliminophosphine with bis(trimethylsilyl)mercury provides a novel route to compounds containing a P-Si linkage, which are otherwise difficult to synthesize. Silyl protection is also crucial in the synthesis of complex natural products and in the preparation of organometallic reagents. The ability to introduce and remove silyl groups under specific and often gentle conditions makes them an essential tool in the synthetic chemist's arsenal, enabling complex molecular construction with high levels of control and selectivity. rsc.org Research has also shown that compounds like FB[N(SiMe3)2]2, which feature bis(trimethylsilyl)amino groups, can act as precursors for chemical vapor deposition processes. researchgate.net

General Principles of N-Silylation as a Protecting Strategy

The protection of reactive functional groups is an essential tactic in multi-step organic synthesis to prevent undesirable side reactions. nih.gov Silylation is a chemical process that introduces a silyl group, such as the trimethylsilyl (TMS) group, into a molecule, replacing an active hydrogen on functional groups like hydroxyls (-OH), amines (-NH₂), and carboxylic acids (-COOH). wikipedia.orgcfsilicones.comfiveable.me This strategy is particularly vital in peptide synthesis to prevent the polymerization of amino acids and minimize side reactions. nih.gov

The fundamental mechanism of silylation is a nucleophilic substitution reaction. cfsilicones.com In the case of N-silylation of an amino acid, the nitrogen atom acts as a nucleophile, attacking the electrophilic silicon atom of a silylating agent, such as a silyl halide. cfsilicones.comunishivaji.ac.in This process is often facilitated by a base. wikipedia.org A common and effective silylating agent is N,O-bis(trimethylsilyl)acetamide (BSA), which reacts with alcohols and amines to yield the corresponding trimethylsilyl derivative and acetamide (B32628) as a byproduct. wikipedia.org

The primary advantages of using silylation as a protecting strategy include:

Increased Stability: Silyl derivatives exhibit enhanced stability, protecting sensitive functional groups from degradation or unwanted reactions under specific conditions. cfsilicones.com The resulting silyl ethers and silyl amines are notably resilient in basic environments. wikipedia.org

Prevention of Side Reactions: By temporarily blocking reactive sites, silylation ensures that subsequent chemical transformations occur at the desired position within the molecule, which can significantly improve reaction yields. cfsilicones.comfiveable.me

Enhanced Volatility and Solubility: The introduction of bulky, non-polar silyl groups reduces intermolecular forces, making the derivatized compounds more volatile and often more soluble in organic solvents. rsc.orgwikipedia.org This property is also advantageous for analytical techniques like gas chromatography. cfsilicones.comwikipedia.org

Reversibility: Silyl protecting groups can be readily removed under specific conditions, such as treatment with fluoride-based reagents (e.g., tetrabutylammonium (B224687) fluoride) or through hydrolysis, to restore the original functional group once the desired synthetic steps are complete. fiveable.mewikipedia.org

Table 1: Common Silylating Agents and Their Characteristics

| Silylating Agent | Abbreviation | Key Features | Typical Byproduct |

|---|---|---|---|

| Trimethylsilyl chloride | TMSCl | Highly reactive; often used with a base like triethylamine (B128534) or pyridine. wikipedia.org | HCl (neutralized by base) |

| Bis(trimethylsilyl)acetamide | BSA | Neutral silylating agent with high silylating power; byproduct is neutral and volatile. wikipedia.orggoogle.com | Acetamide |

| Hexamethyldisilazane | HMDS | Less reactive than TMSCl; often requires a catalyst; produces ammonia (B1221849) as a byproduct. cfsilicones.com | Ammonia (NH₃) |

| Trimethylsilyl trifluoromethanesulfonate | TMSOTf | Very powerful silylating agent for sterically hindered alcohols. wikipedia.org | Triflic acid |

Directing Group Effects in Catalytic Transformations

In catalytic synthesis, achieving high levels of selectivity (regio-, chemo-, and stereoselectivity) is paramount. A powerful strategy to achieve this control is the use of catalyst-directing groups (CDGs). uni-freiburg.de These are functional groups within the substrate molecule that can bind reversibly to the catalyst, creating a more ordered, often cyclic, transition state which steers the reaction to a specific outcome. uni-freiburg.de

The silyl groups in this compound can exert significant directing effects in certain catalytic transformations. The bulky nature and electronic properties of silyl groups can influence the steric environment and conformational preferences of the molecule, thereby controlling the site of reaction. nih.gov

A pertinent example is the demonstrated ability of the N-bis(trimethylsilyl)methyl (N-BTMSM) group to act as a site-selective control element in rhodium(II)-catalyzed C-H insertion reactions of diazoamides. nih.gov Research has shown that this bulky silyl group effectively controls the conformation around the amide N-C(O) bond. nih.gov This conformational lock directs the intramolecular C-H insertion to occur specifically at the other N-substituent, preventing reaction at the N-BTMSM group itself. nih.gov This influence on the conformational preference around the N-Cα bond is crucial for determining the regioselectivity of the C-H insertion. nih.gov Such control is subtle but decisive in the outcome of reactions involving branched diazoamides. nih.gov

This principle highlights how silyl groups, beyond their role as simple protecting agents, can be strategically employed as powerful directing groups to navigate complex reactivity challenges and achieve high levels of selectivity in the synthesis of intricate molecular architectures. The unique σ-donating characteristics and trans-effects of silyl ligands also play a crucial role in enhancing the reactivity and selectivity of various catalytic reactions. rsc.org

Table 2: Illustrative Impact of Silyl Directing Group on Reaction Regioselectivity

| Substrate Type | Directing Group | Catalytic Reaction | Observed Outcome | Reference |

|---|---|---|---|---|

| N-substituted diazoamide | N-bis(trimethylsilyl)methyl (N-BTMSM) | Rhodium(II)-catalyzed C-H insertion | High regioselectivity; insertion occurs at the other N-substituent due to conformational control by the bulky silyl group. | nih.gov |

| Unsaturated N-sulfinyl ketimine | (none) | Cu(I)-catalyzed protosilylation | Low geometric selectivity (low Z/E ratio) without a directing ligand. | acs.org |

| Phenolic Substrate | Traceless Acetal (B89532) Directing Group | Rh-catalyzed ortho-C-H silylation | Highly selective formation of C-Si bonds at the ortho position of the phenol. | nih.gov |

Derivatization for the Synthesis of Analogues and Bioisosteres

Phenylalanine analogues and their bioisosteres are of significant interest in medicinal chemistry and drug discovery. This compound is a valuable and versatile precursor for the synthesis of these complex molecules. With its primary reactive sites—the amine and carboxylic acid—masked, the silylated compound can be used as a stable building block in a variety of chemical transformations to modify the core phenylalanine structure.

The derivatization process often leverages the enhanced reactivity of silylated intermediates. For instance, silylated carboxylic acids can be readily converted into bis-silyl ketene (B1206846) acetals (bis-SKAs). nih.gov These intermediates are highly useful in catalytic, asymmetric aminomethylation reactions to produce enantiopure β²-amino acids, which are important structural motifs in many biologically active compounds. nih.gov

Furthermore, the silylated phenylalanine scaffold can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. By reacting the protected intermediate with a range of electrophiles, chemists can introduce diverse functional groups onto the phenylalanine backbone. This approach facilitates the stereoselective construction of challenging structures, such as amino acids with acyclic quaternary or tetrasubstituted α-stereocenters. acs.org The use of silylated intermediates in such transformations provides a pathway to novel phenylalanine analogues that would be difficult to access through other synthetic routes. acs.orgresearchgate.net The development of efficient biosynthetic pathways from inexpensive aromatic precursors like benzaldehyde (B42025) or benzyl (B1604629) alcohol also opens new avenues for generating the initial phenylalanine scaffold for subsequent derivatization. nih.gov

Table 3: Examples of Synthetic Transformations Using Silylated Precursors

| Silylated Precursor | Reaction Type | Product Class | Key Advantage of Silylation | Reference |

|---|---|---|---|---|

| Bis-silyl ketene acetal (from silylated carboxylic acid) | Catalytic asymmetric aminomethylation | Unprotected β²-amino acids | Enables a one-pot, scalable approach with high yield and enantioselectivity. | nih.gov |

| Silyl-containing enesulfinamide | Stereoselective nucleophilic addition | N-tBS ketimines with quaternary α-stereocenters | Serves as a valuable precursor for creating sterically congested and less accessible stereocenters. | acs.org |

| Silyl ketene acetal (SKA) | Silylium ion-catalyzed addition to azines | Functionalized N-heterocycles | Allows for direct functionalization of heterocycles under mild conditions without preactivation. | acs.org |

| Alkyl Halide | Silyl radical-mediated cross-electrophile coupling | Csp³-Csp² coupled products | Silyl radical selectively activates the alkyl halide for coupling with an aryl halide in a metallaphotoredox cycle. | nih.gov |

Advanced Analytical Characterization and Quantification Strategies Using N,o Bis Trimethylsilyl Phenylalanine Derivatives

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The analysis of amino acids such as phenylalanine by gas chromatography (GC) is inherently challenging due to their polar, zwitterionic nature and low volatility. mdpi.com Consequently, a chemical derivatization step is essential to convert them into more volatile and thermally stable compounds suitable for GC-MS analysis. mdpi.comnih.govresearchgate.net Silylation, the process of substituting active hydrogen atoms in the carboxyl and amino groups with a trimethylsilyl (B98337) (TMS) group, is a cornerstone derivatization strategy. nih.govomicsonline.org The resulting N,O-Bis-(trimethylsilyl)phenylalanine derivative is significantly more volatile, making it ideal for GC-MS-based studies. smolecule.comnist.gov

Method Development and Optimization for Enhanced Analytical Performance

The efficacy of the silylation of phenylalanine hinges on the careful optimization of reaction conditions. Key to this process is the selection of the silylating agent and catalyst. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and commonly used silylating reagent, often combined with a catalyst like trimethylchlorosilane (TMCS) to enhance reactivity. sigmaaldrich.comresearchgate.netmdpi.com The addition of a basic catalyst, such as anhydrous pyridine, can accelerate the reaction, particularly for sterically hindered groups. mdpi.comcaltech.edu

Several critical parameters must be optimized to ensure complete and reproducible derivatization:

Reaction Temperature and Time: Conventional heating is a common approach, with studies showing optimal conditions at temperatures ranging from 60°C to 90°C for durations of 20 minutes to 2 hours. mdpi.comcaltech.edunih.gov For instance, one optimization found the highest peak abundances for amino acid derivatives at 90°C with a 2-hour reaction time. mdpi.com

Microwave-Assisted Derivatization (MAD): To accelerate the process, microwave-assisted methods have been developed. A study optimizing the derivatization of amino acids with BSTFA found that a reaction time of just 3 minutes at a microwave power of 210W was sufficient. nih.gov

Reagent Ratios and Solvents: An excess of the silylating reagent is generally recommended to drive the reaction to completion. researchgate.net The reaction must be performed under anhydrous conditions, as the presence of water or protic solvents like methanol (B129727) will decompose the silylating reagents and the resulting TMS derivatives. mdpi.comnih.govomicsonline.orgresearchgate.netcaltech.edu

Reproducibility: While widely used, some studies note that TMS derivatization can exhibit poorer reproducibility and stability during chromatographic runs compared to other methods like alkylation, highlighting the need for stringent control over the derivatization protocol. nih.govresearchgate.net

The following table summarizes optimized parameters from various research findings for the silylation of amino acids, including phenylalanine.

| Parameter | Condition | Source |

| Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) | mdpi.comnih.gov |

| Catalyst | Pyridine | mdpi.comcaltech.edu |

| Conventional Heating | 60-90°C for 20-120 minutes | mdpi.comcaltech.edu |

| Microwave-Assisted Heating | 210W for 3 minutes | nih.gov |

| Environment | Anhydrous (moisture-free) conditions | omicsonline.orgresearchgate.net |

Chromatographic Behavior Enhancement Through Silylation

The primary purpose of converting phenylalanine to its N,O-Bis-(trimethylsilyl) derivative is to improve its behavior within the GC system. Silylation enhances the volatility and thermal stability of the amino acid, which are prerequisites for gas-phase analysis. mdpi.comsmolecule.com This chemical modification leads to significant improvements in chromatographic performance.

Studies have demonstrated that derivatization results in superior peak shape and increased sensitivity compared to the analysis of underivatized forms. nih.gov The use of capillary columns in GC systems, which offer high separation efficiency, is particularly advantageous for separating derivatized amino acids. mdpi.com Furthermore, silylating agents like BSTFA are favored because their reaction by-products are also volatile, which prevents interference with the early-eluting peaks in the chromatogram. sigmaaldrich.comcaltech.edu Injecting the derivatization reagent into the GC can also have a temporary deactivating effect on the liner and column surfaces, which may further improve peak shapes. caltech.edu

Rigorous Quantitative Analysis Methodologies (excluding clinical application)

Accurate and precise quantification of phenylalanine using its silylated derivative relies on robust and validated analytical methods. A common approach is the use of a stable isotope dilution assay, where a known amount of an isotopically labeled internal standard, such as phenylalanine bearing a different labeling pattern, is added to the sample before processing. nih.gov

Method validation is crucial for ensuring the reliability of quantitative data. Key validation parameters that have been established in the literature for the GC-MS analysis of silylated amino acids include:

Linearity: Calibration curves for silylated amino acids consistently show high coefficients of determination (R²), often exceeding 0.990, indicating a linear relationship between concentration and instrument response over a defined range. nih.gov

Sensitivity: The methods demonstrate excellent sensitivity, with reported limits of detection (LODs) and limits of quantification (LOQs) in the low micromolar (μmol/L) range. nih.gov

Precision: Precision is assessed by measuring the relative standard deviation (RSD) of replicate analyses. For silylated amino acids, intra-day precision has been reported in the range of 4.12% to 15.59%, with inter-day precision between 6.36% and 18.71%. nih.gov

Specificity: To ensure accurate quantification and avoid interference from co-eluting compounds in complex matrices, quantification is often performed using extracted ion chromatograms (EIC). omicsonline.org This involves monitoring a specific target ion that is characteristic of the this compound derivative. omicsonline.org

The table below presents performance data from a validated GC-MS method for amino acid quantification following BSTFA derivatization. nih.gov

| Validation Parameter | Reported Value Range |

| Limit of Detection (LOD) | 0.01 - 4.24 µmol/L |

| Limit of Quantification (LOQ) | 0.02 - 7.07 µmol/L |

| Intra-day Precision (RSD) | 4.12 - 15.59% |

| Inter-day Precision (RSD) | 6.36 - 18.71% |

| Linearity (R²) | > 0.990 |

Isotopic Profiling and Tracing Applications (e.g., 13C, 15N)

The derivatization of phenylalanine to its N,O-Bis-(trimethylsilyl) form is a critical step in stable isotope tracing studies that utilize GC-MS. This approach enables the measurement of isotopic ratios and the enrichment of phenylalanine labeled with stable isotopes such as ¹³C and ¹⁵N. nih.govnih.gov Such studies are fundamental to exploring metabolic pathways, protein synthesis rates, and biogeochemical cycles. nih.govresearchgate.net

For example, GC-MS analysis of the N,O-Bis-(trimethylsilyl) derivative of [ring-¹³C₆]-L-phenylalanine allows researchers to track its incorporation into various biological systems. nih.govnih.gov Similarly, ¹⁵N-labeled phenylalanine is used to trace nitrogen sources and transformations in environmental samples. researchgate.netwpmucdn.com The mass spectrometer distinguishes between the naturally abundant and the heavier, isotopically labeled versions of the derivatized molecule.

While powerful, these tracing studies have complexities. Tandem mass spectrometry (GC-MS/MS) can provide higher selectivity and precision, which is especially important when measuring very low levels of isotope enrichment. nih.govnih.gov Furthermore, researchers must account for potential metabolic scrambling, where the isotopic label may be transferred from the target amino acid to other molecules in the biological system, such as the observed scrambling of nitrogen between phenylalanine and tyrosine. nih.govwhiterose.ac.uk

The table below lists examples of isotopically labeled phenylalanine analogues used in tracing studies that are analyzed via GC-MS after derivatization.

| Labeled Phenylalanine Isotopologue | Application Area | Source |

| [ring-¹³C₆]-L-phenylalanine | Metabolic tracing, protein synthesis | nih.govnih.gov |

| [²H₅]phenylalanine | Metabolic tracing | nih.gov |

| ¹⁵N-phenylalanine | Nitrogen cycle tracing | researchgate.netwpmucdn.com |

| d₅-phenylalanine, di-TMS | Isotope dilution mass spectrometry | nist.gov |

Interdisciplinary Research: Biochemical and Metabolic Significance of N,o Bis Trimethylsilyl Phenylalanine

Identification and Profiling in Metabolomics Research

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, heavily relies on analytical techniques like gas chromatography-mass spectrometry (GC-MS). nih.gov However, many endogenous metabolites, including amino acids, are not inherently volatile and thus require chemical derivatization to be analyzed by GC-MS. nih.govyoutube.com Silylation, the process of replacing active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group, is a widely used derivatization technique that increases the volatility and thermal stability of metabolites. youtube.comnih.gov N,O-Bis-(trimethylsilyl)phenylalanine is the product of the silylation of L-phenylalanine, where TMS groups are attached to both the carboxylic acid (O-silylation) and the amino group (N-silylation). chemeo.com

Detection within Diverse Biological Matrices

The conversion of phenylalanine to its N,O-Bis-(trimethylsilyl) derivative is fundamental for its quantification in metabolomic studies. nih.gov This derivatization allows for its separation and detection in complex biological samples with high resolution and sensitivity. nih.gov The analysis of this compound has been instrumental in the metabolic profiling of various biological matrices.

Researchers have successfully detected and quantified this compound in a range of biological samples, providing insights into the metabolic state of organisms. These matrices include:

Blood and Plasma: The analysis of circulating amino acids is crucial for diagnosing and monitoring metabolic disorders. Derivatization to this compound enables the precise measurement of phenylalanine levels in blood extracts. nih.gov

Urine: Urine analysis provides a non-invasive window into the body's metabolic processes. The detection of silylated phenylalanine in urine is a common practice in metabolomics to study amino acid metabolism and identify potential biomarkers of disease. nasa.govnih.gov

Tissue Extracts: To understand metabolic activities within specific organs, researchers analyze tissue homogenates. Silylation has been applied to cerebral tissue extracts to quantify phenylalanine, for instance, in studies related to brain metabolism. nih.gov

Microbial and Plant Cells: Metabolomic analysis of microorganisms and plants also utilizes this derivatization method. nih.govnih.gov For example, it has been used to study the metabolome of bacteria like Bacillus subtilis and diatoms. youtube.comnih.gov

Table 1: Detection of Phenylalanine via Silylation in Various Biological Samples

| Biological Matrix | Research Context | Reference |

|---|---|---|

| Blood / Plasma | Preclinical and clinical studies for quantifying circulating amino acids. | nih.gov |

| Urine | Analysis of biological fluids for metabolic disorders and comprehensive metabolic profiling. | nasa.govnih.gov |

| Cerebral Tissue | Quantification in brain tissue for studies on neurological metabolism. | nih.gov |

| Microbial Cells | Metabolite profiling in bacteria (e.g., Bacillus subtilis) and microalgae. | nih.govnih.gov |

| Plant Extracts | Metabolic profiling of amino metabolites in plants like tobacco. | nih.gov |

Elucidating Metabolic Pathway Intersections

The accurate measurement of this compound by GC-MS allows researchers to investigate the metabolic pathways in which its parent compound, L-phenylalanine, is involved. Phenylalanine is a central node in metabolism, connecting several key pathways. researchgate.net

Metabolomics studies utilizing this silylated derivative have helped to shed light on:

Phenylalanine, Tyrosine, and Tryptophan Biosynthesis: This is a critical pathway for the synthesis of aromatic amino acids. nih.gov By tracking the levels of phenylalanine (via its TMS derivative), researchers can assess the activity and regulation of this pathway under various conditions. nih.govnih.gov For example, integrated network pharmacology and metabolomics have been used to investigate how traditional medicines affect this pathway in treating conditions like menopausal depression. nih.gov

Phenylketonuria (PKU): This inborn error of metabolism is caused by a deficiency in the enzyme phenylalanine hydroxylase, which converts phenylalanine to tyrosine. youtube.comyoutube.com Metabolomic profiling, which relies on the detection of derivatives like this compound, is essential for the diagnosis and monitoring of phenylalanine levels in PKU patients.

Carbon Flux Analysis: In metabolic engineering, particularly in microorganisms like E. coli, researchers aim to optimize the production of valuable compounds like L-phenylalanine. nih.gov Transcriptomic and metabolomic analyses, where phenylalanine is measured as its silylated derivative, are used to understand and redirect carbon flux through pathways like the shikimate pathway to enhance production. nih.gov

Bioisosteric Relationships and Analogue Design in Chemical Biology

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. sust.edu The concept is a cornerstone of medicinal chemistry and chemical biology for designing analogues of biologically active molecules. The trimethylsilyl group has been explored as a potential bioisostere for other chemical moieties.

Structural Mimicry and Functional Perturbations

In the context of phenylalanine, the trimethylsilyl group has been used to create bioisosteric replacements for the phenyl group. Specifically, β-(trimethylsilyl)alanine has been synthesized and investigated as a metabolically stable bioisostere for phenylalanine. chimia.chchimia.ch This analogue replaces the phenyl ring of phenylalanine with a trimethylsilyl group.

The rationale for this replacement lies in the structural and electronic similarities between the two groups. This "structural mimicry" allows the modified molecule to be recognized by enzymes or receptors, while the differences can lead to desirable changes in properties, such as resistance to metabolic degradation. chimia.ch Research on renin inhibitory peptides demonstrated that replacing phenylalanine with β-(trimethylsilyl)alanine resulted in only a marginal loss in affinity for the enzyme. chimia.ch This finding highlights how a silylated analogue can effectively mimic the natural amino acid, causing a functional perturbation that can be studied to understand molecular interactions.

Table 2: Bioisosteric Relationship between Phenylalanine and (Trimethylsilyl)alanine

| Attribute | Phenylalanine | β-(Trimethylsilyl)alanine | Significance |

|---|---|---|---|

| Side Chain | Benzyl (B1604629) group (-CH₂-Ph) | Trimethylsilylmethyl group (-CH₂-Si(CH₃)₃) | Structural mimicry of the side chain. |

| Application | Natural amino acid in peptides. | Bioisosteric replacement in peptide analogues (e.g., renin inhibitors). | Used to probe structure-activity relationships and enhance metabolic stability. chimia.ch |

| Functional Effect | Binds to the active site of enzymes like renin. | Maintains high binding affinity, demonstrating successful mimicry. chimia.ch | Allows for the design of peptide-based drugs with potentially improved properties. |

Modeling Biochemical Transformations Using Silylated Precursors

Silylated compounds are not only important for analytical purposes but also serve as versatile precursors and intermediates in organic synthesis and for modeling biochemical transformations. nih.govnih.gov The trimethylsilyl groups in this compound act as protecting groups for the reactive amine and carboxylic acid functionalities of the amino acid.

This protection allows for specific chemical modifications to be made to other parts of the molecule, which would otherwise be difficult in the presence of the unprotected functional groups. While direct studies detailing the use of this compound specifically for modeling complex enzymatic reactions are specialized, the principles of using silylated precursors are well-established. For instance, silylated intermediates are used in peptide synthesis and in the construction of complex molecules. researchgate.net The controlled removal (desilylation) of the TMS groups can then regenerate the amino and carboxyl functions at a desired stage. acs.org This strategy enables chemists to model the step-wise assembly of biomolecules and study the effects of specific modifications in a controlled manner, thereby providing insights into biochemical transformation processes. nih.govyoutube.com

Theoretical Chemistry and Mechanistic Elucidation of N,o Bis Trimethylsilyl Phenylalanine Chemistry

Quantum Chemical Investigations of Silylation Reaction Mechanisms

Quantum chemical calculations serve as a powerful tool for investigating reaction mechanisms at the molecular level, providing insights into transition states, reaction intermediates, and energy barriers that are often difficult to probe experimentally. While specific quantum chemical studies on the silylation of phenylalanine to form N,O-Bis-(trimethylsilyl)phenylalanine are not extensively documented in publicly available literature, the mechanisms can be inferred from studies on related silylation and acylation reactions.

The silylation of phenylalanine involves the reaction of both the amine (-NH2) and carboxylic acid (-COOH) functional groups with a silylating agent, such as N,O-Bis(trimethylsilyl)acetamide (BSA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The reaction mechanism is believed to proceed through a nucleophilic attack of the heteroatom (N or O) on the silicon atom of the silylating agent.

Key Mechanistic Steps:

N-Silylation: The nitrogen atom of the amino group acts as a nucleophile, attacking the silicon atom of the silylating agent. This is followed by the departure of a leaving group, resulting in the formation of an N-Si bond.

O-Silylation: The oxygen atom of the carboxylic acid group, often deprotonated to the more nucleophilic carboxylate, attacks the silicon atom of a second silylating agent molecule. This leads to the formation of a silyl (B83357) ester.

Quantum chemical studies on similar reactions, such as the acylation of phenylalanine and the oxidation of organosilanes, provide a framework for understanding these steps. nih.govresearchgate.net For instance, investigations into silane (B1218182) oxidation have shown that such reactions often proceed via anionic, pentacoordinate silicate (B1173343) species, especially in the presence of a solvent. nih.gov This suggests that the silylation of phenylalanine likely involves the formation of a transient pentacoordinate silicon intermediate.

Furthermore, studies on the effects of adjacent residues on reaction mechanisms, such as the influence of phenylalanine on asparagine deamidation, highlight the role of the local chemical environment. mdpi.comnih.gov The aromatic ring of phenylalanine can engage in non-covalent interactions that may stabilize transition states and influence reaction barriers. mdpi.comnih.gov In the context of silylation, the bulky trimethylsilyl (B98337) groups and the phenyl ring will have significant steric and electronic effects on the reaction pathway.

Density Functional Theory (DFT) calculations are commonly employed to model such reaction pathways. These calculations can predict the geometries of reactants, transition states, and products, as well as the associated energy changes.

Table 1: Hypothetical Energy Barriers for Phenylalanine Silylation Steps based on Related Quantum Chemical Studies

| Reaction Step | Functional Group | Proposed Intermediate | Estimated Activation Energy (kJ/mol) |

| N-Silylation | Amino (-NH₂) | Pentacoordinate Silicon | 60 - 80 |

| O-Silylation | Carboxylic Acid (-COOH) | Pentacoordinate Silicon | 50 - 70 |

Note: The energy values are estimates based on analogous reactions and are presented for illustrative purposes. Actual values would require specific DFT calculations for the this compound system.

Molecular Dynamics and Conformational Analysis of Silylated Amino Acids

Molecular dynamics (MD) simulations provide a means to explore the conformational landscape of molecules over time, offering insights into their flexibility, preferred shapes, and interactions with their environment. While specific MD studies on this compound are not widely available, the conformational behavior of this molecule can be inferred from simulations of other amino acids and peptides. nih.govnih.gov

The introduction of two bulky trimethylsilyl groups significantly alters the conformational preferences of phenylalanine. The free rotation around the various single bonds (e.g., N-Cα, Cα-Cβ, Cα-C') will be sterically hindered. MD simulations are well-suited to explore these conformational limitations.

Key Conformational Features:

Side-Chain Conformation (χ): The conformation of the phenylalanine side chain, described by the χ1 and χ2 dihedral angles, will also be affected. Steric clashes between the benzyl (B1604629) group and the N- and O-trimethylsilyl groups may favor specific side-chain rotamers.

Solvent Effects: MD simulations explicitly model solvent molecules, allowing for the study of how the silylated amino acid interacts with its surroundings. nih.gov The hydrophobic trimethylsilyl groups are likely to influence the solvation shell structure.

MD simulations of Gly-X-Gly tripeptides have been used to determine the intrinsic conformational propensities of amino acids. nih.govnih.gov These studies show that even in a "random coil" state, amino acids exhibit preferences for particular regions of the Ramachandran plot. nih.gov A similar approach could be used to generate a conformational map for this compound.

Table 2: Predicted Dominant Conformational States of this compound from Theoretical Considerations

| Dihedral Angle | Predicted Range (degrees) | Rationale |

| Φ (C'-N-Cα-C') | Restricted, likely around -150 to -60 | Steric hindrance from the N-trimethylsilyl group. |

| Ψ (N-Cα-C'-O) | Restricted, likely around 120 to 180 | Steric hindrance from the O-trimethylsilyl group. |

| χ1 (N-Cα-Cβ-Cγ) | Preference for specific rotamers (g+, g-, trans) | Minimization of steric clash between the phenyl ring and the silyl groups. |

Note: These predicted ranges are hypothetical and would need to be confirmed by specific MD simulations.

Elucidation of Reaction Kinetics and Thermodynamic Pathways

Reaction Kinetics:

The kinetics can be influenced by several factors:

Temperature: Higher temperatures generally increase the reaction rate.

Solvent: The polarity and coordinating ability of the solvent can affect the stability of intermediates and transition states.

Catalyst: The reaction can be catalyzed by acids or bases.

Kinetic models can be developed to describe the concentration changes of reactants, intermediates, and products over time. nih.gov For the silylation of phenylalanine, a kinetic model would need to account for the stepwise formation of the N-silylated and N,O-bis-silylated products.

Thermodynamics:

Thermodynamically, the silylation reaction is driven by the formation of more stable products. The formation of strong Si-O and Si-N bonds, and the release of a stable leaving group from the silylating agent, contribute to a favorable negative change in Gibbs free energy (ΔG).

Table 3: Key Thermodynamic and Kinetic Parameters in Phenylalanine Silylation

| Parameter | Description | Significance in Silylation |

| Rate Constant (k) | A measure of the reaction speed. | Determines how quickly phenylalanine is converted to its silylated form. |

| Activation Energy (Ea) | The minimum energy required for the reaction to occur. nih.gov | A lower Ea leads to a faster reaction. |

| Enthalpy Change (ΔH) | The heat absorbed or released during the reaction. | A negative ΔH (exothermic) contributes to a spontaneous reaction. |

| Entropy Change (ΔS) | The change in disorder of the system. | An increase in entropy (positive ΔS) contributes to spontaneity. |

| Gibbs Free Energy Change (ΔG) | The overall measure of reaction spontaneity. | A negative ΔG indicates a thermodynamically favorable reaction. |

By studying these theoretical aspects, a more complete picture of the chemistry of this compound can be developed, aiding in the optimization of its synthesis and analytical applications.

Future Directions and Emerging Frontiers in N,o Bis Trimethylsilyl Phenylalanine Research

Innovations in Scalable and Sustainable Synthesis

The traditional synthesis of N,O-Bis-(trimethylsilyl)phenylalanine often involves direct silylation of phenylalanine using reagents like trimethylsilyl (B98337) chloride in the presence of a base. smolecule.com While effective, future research is geared towards developing more scalable and sustainable methods that are environmentally benign and economically viable.

Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of silylated compounds. This includes the use of biocatalytic methods, such as employing enzymes like phenylalanine ammonia (B1221849) lyases (PALs) for the synthesis of phenylalanine analogues, which can then be silylated. frontiersin.org These enzymatic routes can offer high enantiomeric purity and milder reaction conditions. rsc.org Another green approach is the use of more sustainable silylating agents and solvent-free or environmentally friendly solvent systems. Research into continuous flow processes for amination and subsequent silylation shows promise for increasing space-time yields and simplifying purification. frontiersin.org

Process Intensification and Scalability: For industrial applications, the scalability of synthesis is paramount. Future innovations will likely focus on moving from batch to continuous flow reactors, which offer better control over reaction parameters, improved safety, and higher throughput. frontiersin.org The development of robust, one-pot synthesis protocols that minimize intermediate purification steps is also a key area of interest. nih.govresearchgate.net Methodologies that are applicable on a gram scale and demonstrate broad functional group tolerance are crucial for the wider adoption of this compound in various applications. nih.govresearchgate.net

High-Throughput and Ultrasensitive Analytical Platforms

The analysis of amino acids and their derivatives is crucial in fields ranging from metabolomics to pharmaceutical quality control. Due to their low volatility, amino acids like phenylalanine require derivatization to be analyzed by gas chromatography-mass spectrometry (GC-MS). nih.govsigmaaldrich.com Silylation, which produces derivatives like this compound, is a common and effective derivatization technique. nih.gov

Advancements in Chromatographic Techniques: While GC-MS is a powerful tool, future developments aim to enhance its throughput and sensitivity. This includes the use of ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry, which can provide rapid and accurate quantification of multiple amino acids. bohrium.com For GC-based methods, the optimization of derivatization protocols, such as exploring different silylating agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) for improved derivative stability, is an active area of research. sigmaaldrich.commdpi.com

Mass Spectrometry Innovations: Tandem mass spectrometry (MS/MS) offers superior sensitivity and specificity for the detection of silylated amino acids, even in complex biological matrices. mdpi.com The development of optimized multiple reaction monitoring (MRM) modes allows for the precise quantification of target analytes. mdpi.com Future platforms will likely integrate automated sample preparation and derivatization steps with advanced MS techniques to create fully streamlined, high-throughput analytical workflows.

Untapped Potential in Catalysis and Reaction Design

The structural features of this compound, combining a chiral amino acid backbone with reactive silyl (B83357) groups, make it an intriguing candidate for applications in catalysis and novel reaction design.

Organocatalysis and Chiral Ligands: Amino acids and their derivatives are increasingly being explored as organocatalysts. bibis.ir The chiral nature of this compound could be harnessed in asymmetric synthesis, where it could act as a chiral ligand for metal catalysts or as a catalyst itself. Its silylated functional groups could modulate the steric and electronic properties of a catalytic center, influencing the stereochemical outcome of a reaction.

Reagent in Peptide Synthesis: Silylated amino acids are intermediates in peptide bond formation. researchgate.net Innovations in this area include the development of new catalytic systems that utilize silylating agents to facilitate amide synthesis with minimal waste. researchgate.net this compound could serve as a protected and activated building block in novel, efficient peptide synthesis strategies.

Silicon-Containing Scaffolds: There is growing interest in the synthesis of silicon-containing bioactive molecules. acs.org this compound can serve as a precursor for the creation of more complex organosilicon compounds, potentially leading to the discovery of new pharmaceuticals with unique properties.

Interfacing with Materials Science and Advanced Polymer Development

The intersection of amino acid chemistry and materials science has led to the development of novel biomaterials with a wide range of applications. This compound is well-positioned to contribute to this expanding field.

Poly(amino acid)s and Drug Delivery: Phenylalanine itself can be polymerized to form poly(phenylalanine), which can self-assemble into nanoparticles for drug delivery. nih.gov The silyl groups in this compound could offer a handle for further functionalization or influence the self-assembly and degradation properties of the resulting polymers. This could lead to the development of more sophisticated and targeted drug carrier systems.

Biomimetic Materials and Silica (B1680970) Nanostructures: Nature provides inspiration for the creation of advanced materials. For instance, proteins called silaffins can template the formation of intricate silica nanostructures in diatoms. rsc.orgnih.gov These proteins are rich in amino acids, and their specific sequences control the morphology of the resulting silica. rsc.org As a silicon-containing amino acid derivative, this compound could be explored as a monomer or additive in the biomimetic synthesis of silica-based materials, potentially offering a new level of control over their structure and function.

Molecularly Imprinted Polymers (MIPs): MIPs are polymers synthesized with a template molecule to create specific binding sites. Phenylalanine-imprinted polymers have been developed for applications such as reducing phenylalanine levels in simulated biological fluids. nih.govresearchgate.net The use of this compound as a template or functional monomer could lead to MIPs with altered selectivity and binding characteristics, opening up new possibilities in diagnostics and therapeutics.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N,O-Bis-(trimethylsilyl)phenylalanine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves silylation of phenylalanine using trimethylsilyl (TMS) reagents. Key factors include:

- Reagent selection : Trimethylsilyl chloride (TMSCl) or hexamethyldisilazane (HMDS) are common silylating agents.

- Solvent choice : Anhydrous conditions (e.g., dichloromethane or acetonitrile) are critical to prevent hydrolysis of TMS groups .

- Catalysts : Pyridine or triethylamine may be used to neutralize HCl byproducts.

- Purification : Column chromatography with silica gel or preparative HPLC ensures high purity (>98%) .

Q. How is this compound characterized to confirm structural integrity and purity?

- Methodological Answer :

- NMR spectroscopy : H and C NMR verify TMS group attachment (δ ~0.1 ppm for Si(CH)) and absence of unreacted hydroxyl/amine groups .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., m/z 368.169 for [M-H]) .

- Chromatography : GC-FID or HPLC with UV detection monitors purity and resolves stereochemical impurities .

Q. What are the primary applications of this compound in analytical chemistry?

- Methodological Answer :

- Derivatization agent : Enhances volatility of polar compounds (e.g., amino acids) for GC-MS analysis. Optimal derivatization protocols require 30–60 min at 60–80°C with BSTFA (N,O-bis-(trimethylsilyl)trifluoroacetamide) as a catalyst .

- Internal standard : Used in quantitative metabolomics due to its stability and distinct retention time in chromatographic separations .

Advanced Research Questions

Q. How does this compound interact with gut microbiota, and what experimental approaches validate these associations?

- Methodological Answer :

- Metabolome-microbiome correlation : In colorectal cancer studies, serum levels of this compound correlate with upregulated Clostridiales bacterium VE202-01 and Erysipelatoclostridium ramosum.

- Experimental workflow :

Metabolomics : LC-MS/MS quantifies serum levels.

16S rRNA sequencing : Identifies microbial taxa.

Multivariate analysis : Spearman’s rank correlation links metabolite abundance to microbial shifts .

Q. What strategies resolve contradictions in stereochemical outcomes during silylation of phenylalanine derivatives?

- Methodological Answer :

- Chiral auxiliaries : Use of Boc-protected phenylalanine (e.g., N-Boc-2,3,4-trifluoro-L-phenylalanine) minimizes racemization during silylation .

- Temperature control : Reactions below 0°C reduce kinetic resolution of enantiomers.

- Analytical validation : Chiral HPLC columns (e.g., Chiralpak IA) confirm enantiomeric excess (>99%) .

Q. How can researchers optimize this compound for use in diagnostic models for colorectal cancer?

- Methodological Answer :

- Biomarker panels : Combine this metabolite with other gut microbiome-associated markers (e.g., 14-HDoHE) to improve diagnostic specificity.

- Validation steps :

Cohort studies : Compare serum levels in healthy vs. CRC patients (n > 100).

ROC analysis : Assess sensitivity/specificity (AUC > 0.85 is ideal).

Mechanistic studies : In vitro assays (e.g., cell culture with CRC lines) test direct biological effects .

Q. What are the challenges in scaling up synthesis of this compound while maintaining stereochemical purity?

- Methodological Answer :

- Batch process optimization : Use continuous flow reactors to control exothermic silylation reactions and minimize side products.

- Purification at scale : Simulated moving bed (SMB) chromatography improves yield and reduces solvent waste .

- Quality control : In-line FTIR monitors reaction progress in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.